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molecular formula C9H9ClO4S B145306 Methyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 130047-14-2

Methyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No. B145306
M. Wt: 248.68 g/mol
InChI Key: VTQZPLOSFBIFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07495022B2

Procedure details

To a solution of 4-chlorosulfonylmethylbenzoic acid methyl ester (435 mg, 1.75 mmol) and 3-aminopyridine (170 mg, 1.81 mmol) in CH2Cl2 (10 mL) at 0° C. was added triethylamine (488 μL, 3.50 mmol), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with CHCl3, and the mixture was washed with water and brine. The organic layer was dried (Na2SO4) and evaporated under reduced pressure to give the crude product which was purified by MPLC on silica gel (3% MeOH in EtOAc) to afford the titled compound (434 mg, 81%) as a white solid.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
488 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11](Cl)(=[O:13])=[O:12])=[CH:6][CH:5]=1.[NH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.C(N(CC)CC)C>C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11](=[O:13])(=[O:12])[NH:16][C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CS(=O)(=O)Cl)=O
Name
Quantity
170 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
488 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by MPLC on silica gel (3% MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CS(NC=1C=NC=CC1)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 434 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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